molecular formula C19H19NO5S2 B12626184 2,3-dihydro-1H-indol-1-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone

2,3-dihydro-1H-indol-1-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone

Cat. No.: B12626184
M. Wt: 405.5 g/mol
InChI Key: XSYBFABNTUNPSI-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indol-1-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features an indole core, which is a significant heterocyclic system in natural products and drugs .

Preparation Methods

The synthesis of indole derivatives, including 2,3-dihydro-1H-indol-1-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone, typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods often employ catalytic processes to enhance yield and efficiency .

Scientific Research Applications

2,3-dihydro-1H-indol-1-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indol-1-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 2,3-dihydro-1H-indol-1-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone include other indole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the presence of the sulfonyl group, which may confer distinct biological activities .

Biological Activity

The compound 2,3-dihydro-1H-indol-1-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone is a complex organic molecule that exhibits significant biological activity. Understanding its pharmacological properties is crucial for potential therapeutic applications. This article explores the biological activities associated with this compound, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a unique structure that includes an indole moiety and a sulfonyl group. Its molecular formula can be represented as follows:

PropertyValue
Molecular FormulaC18H19N2O3S2
Molecular Weight373.48 g/mol
CAS Number[Not available]
IUPAC NameThis compound

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that indole derivatives possess antimicrobial properties against various bacterial strains. The sulfonyl group may enhance this activity by increasing the compound's lipophilicity and membrane permeability.
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated in vitro using different cell lines. Similar indole derivatives have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting potential as an anticancer agent.
  • Anti-inflammatory Effects : Indole derivatives are known to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study published in Biological Research examined the antimicrobial activity of various indole derivatives. It was found that compounds with sulfonyl groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes .

Case Study 2: Cytotoxicity Assessment

In vitro testing on V-79 hamster fibroblast cells revealed that derivatives of indole exhibited varying degrees of cytotoxicity. The introduction of specific functional groups, such as sulfonamides, significantly altered the cytotoxic profile, indicating that structural modifications can optimize therapeutic efficacy .

Case Study 3: Anti-inflammatory Mechanisms

Research has indicated that indole derivatives can inhibit pro-inflammatory cytokines in macrophages, leading to reduced inflammation in animal models of arthritis. This suggests the potential for these compounds in treating chronic inflammatory conditions .

Table 1: Biological Activities of Indole Derivatives

Activity TypeCompound TypeObserved EffectReference
AntimicrobialIndole DerivativesInhibition of bacterial growth
CytotoxicityIndole-SulfonamideSelective toxicity to cancer cells
Anti-inflammatoryIndole DerivativesReduced cytokine production

Properties

Molecular Formula

C19H19NO5S2

Molecular Weight

405.5 g/mol

IUPAC Name

2,3-dihydroindol-1-yl-[3-(1,1-dioxothiolan-3-yl)sulfonylphenyl]methanone

InChI

InChI=1S/C19H19NO5S2/c21-19(20-10-8-14-4-1-2-7-18(14)20)15-5-3-6-16(12-15)27(24,25)17-9-11-26(22,23)13-17/h1-7,12,17H,8-11,13H2

InChI Key

XSYBFABNTUNPSI-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

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